1-[(Chloromethoxy)methoxy]-2-methoxyethane
Description
Significance of Alpha-Haloethers as Reactive Intermediates
Alpha-haloethers are a class of organic compounds characterized by a halogen atom and an alkoxy group attached to the same carbon atom. This unique structural arrangement renders them highly reactive electrophiles and potent alkylating agents in organic synthesis. acs.org Their reactivity stems from the influence of the ether oxygen, which can stabilize the developing positive charge on the alpha-carbon as the halide anion departs, facilitating nucleophilic substitution reactions. total-synthesis.com
The general reactivity of α-haloethers makes them valuable for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of the electronegative halogen atom polarizes the carbon-halogen bond, making the carbon atom susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is harnessed in numerous synthetic transformations. However, it also means that many simple α-haloethers, such as chloromethyl methyl ether (MOM-Cl), are strong alkylating agents with noted toxicity, necessitating careful handling. wikipedia.org The development of more complex α-haloethers like MEM-Cl was driven by the need to fine-tune this reactivity and introduce protecting groups with specific stability and cleavage profiles. wikipedia.org
Historical Context of 1-[(Chloromethoxy)methoxy]-2-methoxyethane in Protecting Group Strategies
The concept of using protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selectivity in complex molecules with multiple reactive functional groups. wikipedia.orgresearchgate.net This strategy involves temporarily modifying a functional group to prevent it from reacting in a particular step of a synthetic sequence. organic-chemistry.org The history of organic synthesis is rich with the development of various protecting groups for different functionalities, such as alcohols, amines, and carbonyls. wikipedia.orgacs.org
In 1976, E. J. Corey and his collaborators introduced the 2-methoxyethoxymethyl (MEM) group as a novel protecting group for alcohols. total-synthesis.comgoogle.com The reagent used to install this group is this compound (MEM-Cl). The MEM group was developed as an alternative to the existing methoxymethyl (MOM) group, offering distinct advantages. wikipedia.org While both are acetal-type protecting groups stable to a variety of basic, organometallic, and reducing conditions, the MEM group provides unique cleavage options. total-synthesis.comtcichemicals.com A key feature is the potential for the remote ether oxygen in the MEM group to chelate with Lewis acids, facilitating its selective removal under conditions that might not affect other acid-labile groups. This development expanded the strategic options available to chemists, allowing for more intricate and efficient syntheses of complex natural products and pharmaceuticals, such as in the synthesis of the antifungal substance Brefeldin A. google.com
Structural Elucidation and Reactive Sites of this compound
The chemical structure of this compound (MEM-Cl) is key to its function. Its molecular formula is C₄H₉ClO₂. wikipedia.org The molecule features a central chloromethyl ether moiety (-OCH₂Cl), which is the primary site of reactivity. This is attached to a 2-methoxyethyl group (-CH₂CH₂OCH₃). wikipedia.orgsigmaaldrich.com
The primary reactive site is the electrophilic carbon atom bonded to both a chlorine atom and an oxygen atom. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. The adjacent ether oxygen atom plays a crucial role by stabilizing the transient carbocation (an oxonium ion) that forms upon the departure of the chloride ion. total-synthesis.com This stabilization significantly enhances the compound's reactivity as an alkylating agent. When reacting with an alcohol, which acts as the nucleophile, the alcohol's oxygen atom attacks this electrophilic carbon, displacing the chloride and, after deprotonation (typically by a non-nucleophilic base like N,N-diisopropylethylamine), forming a stable MEM ether. wikipedia.org
Below is a table of selected chemical and physical properties for this compound.
| Property | Value |
| IUPAC Name | 1-(chloromethoxy)-2-methoxyethane nih.gov |
| Synonyms | 2-Methoxyethoxymethyl chloride, MEM-Cl wikipedia.orgtcichemicals.com |
| CAS Number | 3970-21-6 wikipedia.org |
| Molecular Formula | C₄H₉ClO₂ wikipedia.orgnih.gov |
| Molar Mass | 124.56 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.094 g·cm⁻³ wikipedia.org |
| Boiling Point | 50–52 °C at 13 mmHg wikipedia.orgsigmaaldrich.com |
| Refractive Index | n20/D 1.427 sigmaaldrich.com |
Note: Data is compiled from multiple sources. wikipedia.orgsigmaaldrich.comnih.gov
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its application as a protecting group in the total synthesis of complex, biologically active molecules. Its stability under a wide range of conditions and its selective removal make it a valuable tool for constructing intricate molecular architectures. chemimpex.comtotal-synthesis.com The MEM group has been instrumental in the synthesis of numerous natural products, including antibiotics and other therapeutic agents. For instance, it has been documented in the synthesis of the antibiotic roxithromycin.
Current research continues to leverage the specific properties of the MEM group. Synthetic chemists explore its use in orthogonal protection strategies, where multiple, different protecting groups are used in a single molecule, each of which can be removed selectively without affecting the others. organic-chemistry.org The MEM group's unique sensitivity to certain Lewis acids allows for its cleavage in the presence of other acid-sensitive groups or base-labile protecting groups. total-synthesis.com Furthermore, its role as a versatile building block for creating chemical intermediates for the pharmaceutical and agrochemical industries remains an active area of application. chemimpex.com Research also extends to developing new synthetic methodologies where the introduction and cleavage of the MEM group are optimized for efficiency, yield, and compatibility with other sensitive functional groups within a target molecule. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxymethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-2-3-8-5-9-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUTACRFCJVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520371 | |
| Record name | 1-[(Chloromethoxy)methoxy]-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89268-03-1 | |
| Record name | 1-[(Chloromethoxy)methoxy]-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1 Chloromethoxy Methoxy 2 Methoxyethane
Classic Synthetic Pathways
The traditional approaches to synthesizing 1-[(Chloromethoxy)methoxy]-2-methoxyethane are centered on two main pathways: the direct reaction of the parent alcohol with thionyl chloride and the acid-catalyzed reaction with formaldehyde (B43269) derivatives and hydrogen chloride.
A primary method for the preparation of this compound involves the reaction of an acetal (B89532), formed from 2-methoxyethanol (B45455) and an aldehyde, with thionyl chloride. google.com This process is a variation of reacting the alcohol directly and is designed to improve purity and yield. google.com The reaction generally proceeds via a nucleophilic substitution mechanism.
The efficiency of the synthesis using thionyl chloride is highly dependent on carefully controlled reaction conditions. google.com The process involves the dropwise addition of thionyl chloride to the precursor acetal over a period of 1 to 5 hours. google.com
Key parameters for optimization include:
Temperature : The reaction temperature is maintained between 10°C and 115°C. google.com In some variations, reflux conditions of approximately 40-45°C are employed.
Solvent System : The reaction can be conducted in the absence of a solvent or by using a suitable inert solvent. google.com Dichloromethane (B109758) (DCM) is a commonly cited solvent for this pathway.
Atmosphere : To prevent unwanted side reactions with moisture, the reaction is carried out under an inert atmosphere, such as nitrogen (N₂) or argon (Ar).
Purification : The final product is typically purified by distillation under reduced pressure to isolate it from reaction by-products and starting materials. google.com
Table 1: Optimized Reaction Parameters for the Thionyl Chloride Pathway
| Parameter | Condition | Source(s) |
| Primary Reagent | Thionyl chloride (SOCl₂) | google.com |
| Temperature | 10°C to 115°C | google.com |
| Solvent | Dichloromethane (DCM) or no solvent | google.com |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Reaction Time | 1–5 hours (addition) | google.com |
| Purification | Distillation under reduced pressure | google.com |
A significant advantage of specific synthetic routes is the minimization of undesirable by-products, particularly the highly toxic bis(chloromethyl)ether. google.com By reacting an acetal intermediate with thionyl chloride, the formation of such impurities is significantly suppressed, leading to a product of surprisingly high purity. google.com In one documented process, the amount of bis(chloromethyl)ether formed was more than 100 times lower than in conventional methods. google.com The careful control of temperature and the gradual addition of the chlorinating agent are crucial to prevent side reactions and the degradation of the desired product. google.com
An alternative and widely used synthetic route involves the reaction of 2-methoxyethanol with dry hydrogen chloride (HCl) gas in the presence of a formaldehyde source. This electrophilic reaction introduces a chloromethyl group onto the oxygen atom of the alcohol. thieme-connect.de The mechanism is considered a typical electrophilic substitution, though the exact structure of the active electrophile is a subject of discussion. dur.ac.uk
Formaldehyde for this reaction is typically supplied in a polymeric form, such as paraformaldehyde or s-trioxane, to ensure controlled depolymerization and reaction under anhydrous conditions. dur.ac.uk Paraformaldehyde is a common choice for this type of chloromethylation. thieme-connect.degoogle.com The reaction involves saturating a solution of the alcohol in a suitable solvent with hydrogen chloride gas, followed by the introduction of the formaldehyde derivative. google.com A steady stream of HCl gas is often maintained throughout the reaction to drive it to completion. google.com
The success of this synthetic method hinges on rigorous control over specific reaction parameters to maximize yield and minimize side reactions, such as hydrolysis.
Anhydrous Conditions : The exclusion of water is critical. The reaction must be performed under dry conditions, using anhydrous reagents and solvents, to prevent the hydrolysis of the chloromethoxy group and other intermediates.
Temperature Control : Precise temperature management is essential for controlling reaction rates and improving selectivity. numberanalytics.com For this specific synthesis, temperatures are often kept low, in the range of 0–5°C, to minimize the formation of by-products. However, other established procedures have successfully used slightly higher temperatures, such as 20–22°C, with external cooling to maintain control. google.com The use of cryogenic temperatures (below -150°C) is a general strategy in organic synthesis to slow down highly reactive intermediates, though moderately low temperatures are sufficient here. numberanalytics.com The reaction can be exothermic, necessitating cooling to maintain the desired temperature range. orgsyn.org
Table 2: Critical Parameters for the HCl Gas and Formaldehyde Pathway
| Parameter | Condition | Source(s) |
| Primary Reagents | 2-Methoxyethanol, Hydrogen Chloride (gas), Paraformaldehyde or s-Trioxane | google.com |
| Temperature | 0–22°C | google.com |
| Solvent | Dichloromethane, Pentane, Benzene, Toluene | google.com |
| Key Condition | Anhydrous (dry) conditions are essential | |
| Reaction Time | 12–24 hours | |
| Catalyst | Protic acid (HCl) itself is often sufficient; Zinc(II) chloride is a common catalyst in related reactions but may not be necessary. | thieme-connect.dedur.ac.uk |
Synthesis via Halogenation of 2-Methoxyethanol with Hydrogen Chloride Gas and Formaldehyde Derivatives
Mechanistic Investigations of this compound Formation
The formation of this compound, also known as methoxyethoxymethyl chloride (MEM-Cl), is achieved through the chlorination of 2-methoxyethanol derivatives. The reaction mechanism is intricate, involving nuanced pathways and sensitivity to reaction conditions.
Nucleophilic Substitution Pathways in Chlorination Reactions
The principal synthetic route for this compound involves the reaction of 2-methoxyethanol with formaldehyde in the presence of hydrogen chloride gas or the reaction of 2-methoxyethanol with thionyl chloride. google.com The core of this transformation is a nucleophilic substitution reaction.
The mechanism is predominantly a bimolecular nucleophilic substitution (SN2) pathway. youtube.com In this process, a lone pair of electrons from the oxygen atom of the hydroxyl group in 2-methoxyethanol attacks the electrophilic center, leading to the formation of the chloromethoxy group. youtube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "backside attack" occurs 180 degrees from the leaving group, causing an inversion of stereochemistry if the carbon were a chiral center. youtube.com
Key factors influencing the prevalence of the SN2 pathway over competing reactions like SN1 (unimolecular nucleophilic substitution) or elimination include the nature of the substrate and the reaction conditions. Primary substrates, like the one derived from 2-methoxyethanol, strongly favor the SN2 mechanism due to reduced steric hindrance around the reaction center. youtube.com
Considerations for Stereochemical Outcomes in Synthesis
While this compound itself is not a chiral molecule, the principles of stereochemistry are crucial when synthesizing derivatives from chiral starting materials or when the compound is used to protect chiral alcohols. The formation of the acetal-like structure requires careful consideration of stereochemical control. numberanalytics.com
If a chiral alcohol is used as a starting material, the SN2 reaction mechanism dictates that the reaction proceeds with an inversion of configuration at the electrophilic carbon. However, in the standard synthesis of MEM-Cl, the reaction occurs at an achiral center. The stereochemical considerations become paramount when this reagent is used to protect a chiral alcohol.
In such applications, the existing stereochemistry of the substrate can direct the outcome of the reaction, a phenomenon known as substrate control. youtube.com The chiral center already present in the molecule can influence the approach of the reagent, leading to the preferential formation of one diastereomer over another. numberanalytics.com
Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereoselectivity of a subsequent reaction. youtube.com After the desired stereochemical outcome is achieved, the auxiliary is removed. youtube.com Furthermore, catalyst-controlled acetalization, using chiral catalysts like chiral phosphoric acids, can also enforce a specific stereochemical outcome. numberanalytics.com The ability to control stereochemistry is fundamental in the synthesis of complex molecules like pharmaceuticals and natural products. numberanalytics.comnii.ac.jp
Scalability and Process Intensification in this compound Production
Moving from laboratory-scale synthesis to industrial production requires a focus on scalability, safety, and efficiency. Process intensification technologies and strategies are employed to meet these demands.
Implementation of Continuous Flow Reactor Technologies
Continuous flow reactors offer significant advantages for the production of this compound and related haloalkyl ethers. google.com This technology is particularly well-suited for handling fast reactions and hazardous intermediates. google.comacs.org
Strategies for Minimizing Carcinogenic By-products
A major concern in the synthesis of chloroalkyl ethers is the formation of highly carcinogenic by-products, most notably bis(chloromethyl) ether (BCME). google.comgoogle.com Regulatory agencies have placed severe restrictions on the commercial sale and handling of reagents like chloromethyl methyl ether (MOMCl) due to the presence of BCME. google.comorganic-chemistry.org
Several strategies are employed to minimize the formation of these hazardous impurities:
Optimized Reaction Conditions: The synthesis is performed under carefully controlled conditions. This includes maintaining low temperatures (e.g., 0–5 °C) to prevent side reactions and operating under an inert atmosphere (N₂ or Ar) to prevent moisture and oxidation.
Stoichiometric Control: One patented process involves using a molar excess of the alcohol component (like 2-methoxyethanol) relative to the aldehyde (formaldehyde). This adjustment in stoichiometry significantly reduces the formation of unwanted by-products. google.com This method has been shown to produce 1-(chloromethoxy)-2-methoxyethane with levels of bis(chloromethyl)ether that are more than 100 times lower than those found in conventional processes. google.com
In-Situ Generation and Use: To avoid the isolation and handling of the carcinogenic ether, it can be generated in situ and used immediately in the subsequent reaction step. google.comorganic-chemistry.org Efficient methods using catalysts like zinc(II) salts allow for the rapid formation of the haloalkyl ether, which can be directly utilized in solution. Any excess reagent is then destroyed during the workup phase, minimizing exposure and risk. organic-chemistry.org
Table 2: Compound Names
| Compound Name | Other Names / Abbreviation | Molecular Formula |
|---|---|---|
| This compound | Methoxyethoxymethyl chloride; MEM-Cl | C₄H₉ClO₂ |
| 2-Methoxyethanol | C₃H₈O₂ | |
| Thionyl chloride | SOCl₂ | |
| Dichloromethane | DCM | CH₂Cl₂ |
| Formaldehyde | CH₂O | |
| Hydrogen chloride | HCl | HCl |
| Bis(chloromethyl) ether | BCME | C₂H₄Cl₂O |
| Chloromethyl methyl ether | MOMCl | C₂H₅ClO |
| Acetonitrile | C₂H₃N | |
| Tetrahydrofuran | THF | C₄H₈O |
| Toluene | C₇H₈ | |
| n-Hexane | C₆H₁₄ | |
| Water | H₂O |
Chemical Reactivity and Reaction Mechanisms of 1 Chloromethoxy Methoxy 2 Methoxyethane
Reactivity as an Alkylating Agent
The primary mechanism through which 1-[(Chloromethoxy)methoxy]-2-methoxyethane, commonly known as 2-methoxyethoxymethyl chloride (MEM-Cl), exerts its chemical function is as an alkylating agent. Alkylating agents are reactive compounds that introduce an alkyl group into a substrate molecule through the formation of a covalent bond. In the case of MEM-Cl, the molecule possesses a highly reactive chloromethoxy group (-OCH₂Cl). The carbon atom of this group is electrophilic, making it susceptible to attack by various nucleophiles.
The key to its reactivity lies in the lability of the chlorine atom, which serves as an effective leaving group. When a nucleophile attacks the electrophilic carbon, the chlorine atom is displaced, resulting in the formation of a new bond between the nucleophile and the 2-methoxyethoxymethyl (MEM) group. This process is a classic example of nucleophilic aliphatic substitution. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The SN2 pathway is favored due to the primary nature of the electrophilic carbon, which is sterically accessible to the incoming nucleophile. The dual ether functionalities within the MEM group also play a role in stabilizing the transition state, particularly in polar aprotic solvents. This reactivity is fundamental to its widespread use in organic synthesis, most notably for the introduction of the MEM protecting group onto sensitive functional groups.
Nucleophilic Substitution Reactions Involving the Chloromethoxy Moiety
The chlorine atom in this compound is highly susceptible to displacement by a wide array of nucleophiles. This reactivity allows for the versatile introduction of the 2-methoxyethoxymethyl (MEM) group onto various heteroatoms, a cornerstone of its application in multi-step organic synthesis. The reactions are typically SN2 in nature, characterized by the inversion of configuration if the electrophilic carbon were chiral, and are influenced by factors such as the strength of the nucleophile, solvent, and reaction conditions. chemistrysteps.com
This compound readily reacts with oxygen-centered nucleophiles, such as alcohols and carboxylates, to form ethers and esters, respectively. The most common application is the etherification of alcohols to install the MEM protecting group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), which deprotonates the alcohol to form a more potent nucleophile, the alkoxide. The resulting alkoxide then displaces the chloride from MEM-Cl to form a stable MEM ether. These ethers are valued in synthesis because they are stable across a broad pH range (1-12) but can be selectively removed under mild acidic or Lewis acidic conditions.
While less common, MEM-Cl can also react with carboxylate anions, formed by the deprotonation of carboxylic acids, to yield MEM esters. These esters can serve as activated forms of carboxylic acids or as protected derivatives.
| Reaction Type | Nucleophile | Typical Reagents/Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| Etherification (Alcohol Protection) | Alcohols (R-OH) | Base (e.g., NaH, DIPEA), Anhydrous Solvent (e.g., THF, DCM) | MEM-protected alcohols (R-O-MEM) | 85-95% |
Nitrogen-centered nucleophiles, such as primary and secondary amines, react efficiently with this compound. This reaction provides a straightforward method for the N-protection of amines, affording N-MEM derivatives. Similar to the O-alkylation, the reaction usually requires a base to neutralize the hydrochloric acid generated as a byproduct and is performed under anhydrous conditions to prevent hydrolysis of the reagent.
Other nitrogen nucleophiles, like sodium azide (B81097), also react readily to produce MEM-azide derivatives. This reaction proceeds with high regioselectivity and yield, providing a precursor for various nitrogen-containing functional groups.
| Reaction Type | Nucleophile | Typical Reagents/Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| Amine Substitution (N-Protection) | Amines (R₂NH) | Base, Anhydrous Solvent | MEM-protected amines (R₂N-MEM) | 70-80% |
| Azide Formation | Sodium azide (NaN₃) | DMF | MEM-azide derivatives | ~90% |
As a reactive primary alkyl halide, this compound is expected to react with various carbon-centered nucleophiles via an SN2 mechanism. libretexts.org These nucleophiles include organometallic species like Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as stabilized carbanions such as enolates. libretexts.orglumenlearning.comwikipedia.org The reaction results in the formation of a new carbon-carbon bond.
The alkylation of enolates is a powerful C-C bond-forming strategy. An enolate, generated from a ketone or ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can attack MEM-Cl to form an α-alkylated carbonyl compound. lumenlearning.comlibretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary halides like MEM-Cl. libretexts.org For instance, Ir-catalyzed asymmetric allylic alkylation of copper(I) enolates derived from MEM-protected α-hydroxy ketones has been reported, demonstrating the compatibility of the MEM group and the reactivity of related structures. nih.gov
Reactions with highly reactive organometallic reagents such as Grignard or organolithium compounds are also mechanistically feasible. These strong nucleophiles can displace the chloride to form a new C-C bond, although such reactions may be complicated by the Lewis acidity of the magnesium or lithium counterion potentially interacting with the ether oxygens of the MEM group. libretexts.orgmasterorganicchemistry.com
Intramolecular reactions can occur if a molecule containing a MEM-ether or a related derivative also possesses a suitably positioned internal nucleophile. After the initial alkylation with MEM-Cl, the newly introduced MEM group itself does not typically participate in cyclization. However, if the substrate molecule is functionalized with both a MEM-protected group (e.g., an alcohol) and a nucleophilic center (e.g., an alkyllithium), an intramolecular SN2' cyclization can be triggered. nih.govresearchgate.net For example, studies on related methoxy (B1213986) allyl ethers have shown that intramolecular cyclization of an alkyllithium species can proceed with high stereoselectivity. lumenlearning.comnih.gov
While direct intramolecular cyclization initiated by the this compound reagent itself is not a standard transformation, its role as a protecting group is crucial in multi-step syntheses that may feature a subsequent intramolecular cyclization step. For example, in the synthesis of complex polycyclic structures like phenanthrenes, protecting groups are essential to mask reactive sites while other parts of the molecule are modified, which can include cyclization steps. nih.govresearchgate.net A hypothetical pathway could involve the alkylation of a substrate with MEM-Cl, followed by a separate reaction to generate a nucleophilic center elsewhere in the molecule, which then attacks an internal electrophile, leading to cyclization.
Hydrolytic Stability and Degradation Pathways
This compound is sensitive to moisture and undergoes hydrolysis. In the presence of water, the compound degrades to regenerate the starting alcohol, 2-methoxyethanol (B45455), and hydrochloric acid (HCl). This reactivity underscores the need for anhydrous conditions during its synthesis and use in subsequent reactions to prevent premature decomposition.
The rate of hydrolysis is highly dependent on the pH of the medium. The degradation pathway is significantly accelerated under acidic conditions (pH < 3), where protonation of an ether oxygen facilitates the cleavage of the C-O bond. Conversely, hydrolysis is considerably slower under basic conditions. This differential stability is a key feature exploited in its application as a protecting group, as it allows for its selective removal under controlled mild acidic conditions without affecting base-stable functional groups.
The degradation of similar haloethers in the environment has been studied, suggesting that pathways can involve radical intermediates. For instance, the photocatalytic degradation of bis(2-chloroethoxy)methane (B104836) is thought to proceed via the abstraction of a hydrogen atom by a hydroxyl radical (•OH), forming a carbon-centered radical that initiates a cascade of further reactions. researchgate.net While not studied for MEM-Cl specifically, similar radical-mediated degradation pathways could be relevant under certain environmental or advanced oxidation process conditions.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the hydrolysis of this compound proceeds rapidly. The mechanism is accelerated by the protonation of one of the ether oxygen atoms. Protonation of the oxygen atom adjacent to the chloromethyl group is particularly favorable as it leads to the formation of a resonance-stabilized oxocarbenium ion upon the departure of the chlorine atom. This intermediate is a key feature of the SN1-type hydrolysis of α-haloethers.
The proposed mechanism involves the following steps:
Protonation: A hydronium ion (H₃O⁺) protonates the ether oxygen atom that is bonded to the chloromethyl carbon.
Formation of an Oxocarbenium Ion: The protonated ether loses a molecule of 2-methoxyethanol, or the C-Cl bond cleaves, to form a resonance-stabilized oxocarbenium ion, [CH₂(OCH₂CH₂OCH₃)]⁺. The positive charge is delocalized between the carbon and the oxygen atom.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting intermediate is deprotonated by a water molecule to yield an unstable hemiacetal ether.
Decomposition: The hemiacetal ether rapidly decomposes to yield formaldehyde (B43269) and 2-methoxyethanol.
Base-Mediated Hydrolysis Pathways
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound follows a different pathway, typically a direct nucleophilic substitution (SN2 mechanism). nih.gov
The proposed mechanism involves:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon atom of the chloromethyl group.
Transition State: This attack proceeds through a trigonal bipyramidal transition state where the C-OH bond is forming concurrently as the C-Cl bond is breaking.
Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of an unstable hemiacetal ether intermediate, 1-hydroxy-1-((2-methoxyethoxy)methoxy)ethane.
Decomposition: Similar to the acid-catalyzed pathway, this intermediate is unstable and decomposes to form 2-methoxyethanol and formaldehyde.
Studies on analogous chloroacetamide structures show that base-catalyzed hydrolysis generally proceeds through an intermolecular SN2 reaction. nih.gov The rate of this reaction is sensitive to the steric hindrance around the reaction center.
| Condition | Primary Mechanism | Key Intermediates | Final Products |
| Acidic (e.g., HCl) | SN1-like | Oxocarbenium ion | 2-Methoxyethanol, Formaldehyde, HCl |
| Basic (e.g., NaOH) | SN2 | Pentacoordinate transition state | 2-Methoxyethanol, Formaldehyde, Chloride salt |
Environmental and Anhydrous Storage Considerations
The high reactivity of this compound with water necessitates specific storage and handling protocols. The compound is moisture-sensitive and will readily hydrolyze if exposed to atmospheric humidity or aqueous solutions. This reactivity is a defining characteristic of α-haloethers. orgsyn.orgorgsyn.org
To maintain its chemical integrity, this compound must be stored under strictly anhydrous (water-free) conditions. This typically involves storage in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, to prevent ingress of moisture. The use of anhydrous reagents and solvents is crucial during its synthesis and in subsequent reactions to prevent premature hydrolysis and the formation of byproducts. In laboratory settings, any residual α-haloether after a reaction is often intentionally quenched by adding water or an aqueous solution to safely decompose the reactive compound. orgsyn.orgorgsyn.org
Comparative Reactivity with Related Alpha-Haloethers
This compound belongs to the α-haloether class of reagents, which are known for their potent alkylating capabilities. orgsyn.orgorgsyn.org Its reactivity is best understood by comparing it to other members of this class, particularly in terms of the electronic and steric factors that govern their behavior.
Steric and Electronic Influences on Reactivity
The reactivity of α-haloethers in nucleophilic substitution reactions is profoundly influenced by both steric and electronic effects. nih.gov
Electronic Effects: The presence of the electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, the adjacent ether oxygen atom can stabilize the transition state of the reaction. In an SN1-type mechanism, this oxygen atom stabilizes the resulting carbocation through resonance, significantly accelerating the reaction rate compared to a simple alkyl chloride. Subtle differences in the substituents on the ether portion can alter reactivity; electron-donating groups can further stabilize the carbocation intermediate, potentially increasing reactivity. nih.gov
Analogous Reactivity of Chloromethyl Methyl Ether (MOM-Cl)
Chloromethyl methyl ether (CH₃OCH₂Cl), commonly known as MOM-Cl, is one of the simplest and most widely used α-haloethers. wikipedia.org It serves as an excellent benchmark for understanding the reactivity of this compound (MEM-Cl).
Both MOM-Cl and MEM-Cl are primarily used as protecting groups for alcohols in organic synthesis. orgsyn.orgwikipedia.org Their reactivity is analogous:
High Electrophilicity: Both are potent alkylating agents due to the α-chloroether functionality. wikipedia.org
Moisture Sensitivity: Both compounds react with water and must be handled under anhydrous conditions. orgsyn.orgwikipedia.org The classical synthesis of MOM-Cl yields material that can be significantly contaminated if not performed carefully, highlighting its reactive nature. wikipedia.org
Reaction with Nucleophiles: They react readily with a wide range of nucleophiles, not just water. This is the basis of their utility in protecting functional groups. orgsyn.org
The primary difference in their application stems from the properties of the protecting group they install. The methoxyethoxymethyl (MEM) group introduced by MEM-Cl has different stability and cleavage conditions compared to the methoxymethyl (MOM) group from MOM-Cl, which is a direct consequence of the structural difference between the 2-methoxyethoxy and methoxy side chains.
| Compound | Formula | Protecting Group | Key Reactivity Features |
| This compound (MEM-Cl) | CH₃OCH₂CH₂OCH₂Cl | MEM | Highly reactive electrophile, moisture-sensitive |
| Chloromethyl methyl ether (MOM-Cl) | CH₃OCH₂Cl | MOM | Highly reactive electrophile, moisture-sensitive wikipedia.org |
Strategic Applications of 1 Chloromethoxy Methoxy 2 Methoxyethane in Complex Organic Synthesis
Development and Implementation of the 2-Methoxyethoxymethyl (MEM) Protecting Group
The 2-Methoxyethoxymethyl (MEM) protecting group was developed to provide an alternative to other existing alcohol protecting groups, offering a unique profile of stability and cleavage. total-synthesis.com It is generally stable to strong bases, nucleophiles, and many oxidizing and reducing agents. total-synthesis.com The ether linkage within the MEM group, specifically the methoxyethyl moiety, plays a crucial role in its distinct reactivity, particularly in its cleavage via chelation with Lewis acids. total-synthesis.com
Introduction of the MEM Group to Hydroxyl Functions
The protection of a hydroxyl group as a MEM ether is a common and efficient transformation in organic synthesis. The process involves the reaction of an alcohol with 1-[(Chloromethoxy)methoxy]-2-methoxyethane (MEM-Cl) in the presence of a base. total-synthesis.com
The introduction of the MEM group is typically carried out using this compound as the electrophile and a hindered, non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also critical for the success of the protection reaction.
Commonly used reagents and solvents include:
MEM Reagent: this compound (MEM-Cl) is the standard reagent.
Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is frequently employed due to its strong basicity and steric hindrance, which minimizes its potential for acting as a nucleophile. Other bases like sodium hydride (NaH) can also be used, particularly for less reactive alcohols. total-synthesis.com
Solvent: Dichloromethane (B109758) (CH2Cl2) is a widely used solvent for this reaction due to its inertness and ability to dissolve a broad range of organic compounds. nih.gov Other aprotic solvents can also be utilized depending on the specific substrate.
A representative procedure involves treating the alcohol with MEM-Cl and DIPEA in dichloromethane at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the reaction is quenched with water and the product is extracted.
Table 1: Typical Reagents and Solvents for MEM Protection of Alcohols
| Reagent/Solvent | Role | Common Examples |
|---|---|---|
| MEM Reagent | Electrophile | This compound (MEM-Cl) |
| Base | Acid Scavenger | N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (NaH) |
In molecules containing multiple hydroxyl groups or other reactive functionalities, the selective protection of a specific hydroxyl group is a significant challenge. The introduction of the MEM group can exhibit both regioselectivity and chemoselectivity.
Regioselectivity: In general, the protection of primary alcohols is favored over secondary and tertiary alcohols due to reduced steric hindrance. However, the selectivity can be influenced by various factors, including the reaction conditions and the specific structure of the substrate. For instance, in the context of polyhydroxylated compounds like carbohydrates, the regioselective protection of a particular hydroxyl group can often be achieved by exploiting subtle differences in reactivity and steric accessibility. acs.org In some cases, intramolecular hydrogen bonding can also influence the site of protection. libretexts.org
Chemoselectivity: The MEM protection of alcohols can be performed in the presence of various other functional groups. For example, the reaction is generally compatible with amines, esters, and amides. However, highly nucleophilic functional groups may compete with the hydroxyl group for reaction with MEM-Cl. The choice of a hindered base like DIPEA is crucial to minimize side reactions. The selective protection of an alcohol in the presence of an amine can be challenging due to the higher nucleophilicity of the amine. In such cases, prior protection of the amine may be necessary.
Table 2: Examples of Selective MEM Protection
| Substrate Type | Selectivity Observed | Notes |
|---|---|---|
| Primary vs. Secondary Alcohol | Preferential protection of the primary alcohol | Generally observed due to lower steric hindrance. |
| Diols | Regioselectivity can be achieved based on steric and electronic factors. | In some diols, selective protection of one hydroxyl group is possible. |
Orthogonal Deprotection Strategies for the MEM Group
A key advantage of the MEM group is its susceptibility to cleavage under conditions that leave many other protecting groups intact, a concept known as orthogonal deprotection. researchgate.net This allows for the selective removal of the MEM group in a multi-step synthesis without affecting other protected functional groups.
One of the most common and effective methods for the deprotection of MEM ethers is through the use of Lewis acids. Zinc bromide (ZnBr2) is a frequently used reagent for this purpose. nih.gov
The mechanism of Lewis acid-mediated cleavage is believed to involve the coordination of the Lewis acid to the oxygen atoms of the MEM group. This coordination enhances the electrophilicity of the acetal (B89532) carbon, facilitating its cleavage. Specifically, the Lewis acid is thought to chelate to both the ether oxygen of the methoxyethyl side chain and the oxygen atom attached to the protected alcohol. This chelation weakens the C-O bond of the acetal, leading to its cleavage and the release of the free alcohol. The reaction is typically carried out in an aprotic solvent like dichloromethane. The strength of the Lewis acid can influence the reaction rate and selectivity. wikipedia.orgnih.gov
Other Lewis acids that have been reported to cleave MEM ethers include magnesium bromide (MgBr2) and titanium tetrachloride (TiCl4). acs.orgacs.org
Table 3: Lewis Acids for MEM Deprotection
| Lewis Acid | Typical Conditions | Notes |
|---|---|---|
| Zinc Bromide (ZnBr2) | CH2Cl2, room temperature | Commonly used, often with high yields. nih.gov |
| Magnesium Bromide (MgBr2) | Et2O/MeNO2, room temperature | A mild and selective alternative. acs.org |
Besides Lewis acids, several other methods have been developed for the removal of the MEM protecting group, offering a range of conditions from acidic to neutral.
Protic Acids: Strong protic acids such as trifluoroacetic acid (TFA) or formic acid can cleave MEM ethers, although these conditions are generally harsher than Lewis acid-mediated methods and may affect other acid-labile protecting groups. total-synthesis.com
Cerium(III) Chloride: A particularly mild and selective method for MEM deprotection involves the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) in refluxing acetonitrile. psu.edu This method is notable for its neutrality and compatibility with a wide range of other protecting groups, including acid-sensitive ones like THP and silyl (B83357) ethers. The proposed mechanism involves coordination of the cerium ion to the MEM ether, facilitating its hydrolysis.
Trimethylsilyl Bromide (TMSBr): This reagent can also be used for the deprotection of MEM ethers, often in the presence of a nucleophilic scavenger. rsc.org
Lithium Tetrafluoroborate (B81430) (LiBF4): In some cases, lithium tetrafluoroborate has been employed for the cleavage of MEM ethers, particularly in the presence of other sensitive functional groups.
The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule, allowing for a high degree of strategic planning in complex syntheses.
Table 4: Alternative Reagents for MEM Deprotection
| Reagent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| Trifluoroacetic Acid (TFA) | CH2Cl2, room temperature | Strong acid, may cleave other acid-labile groups. total-synthesis.com |
| Cerium(III) Chloride (CeCl3·7H2O) | CH3CN, reflux | Very mild and selective, neutral conditions. psu.edu |
| Trimethylsilyl Bromide (TMSBr) | CH2Cl2, low temperature | Effective, but can be corrosive. rsc.org |
Compatibility of the MEM Group with Diverse Reaction Conditions
A key advantage of the 2-methoxyethoxymethyl (MEM) protecting group is its stability across a broad spectrum of reaction environments, a feature that allows for extensive chemical manipulations on other parts of a molecule without affecting the protected alcohol. total-synthesis.com The MEM ether is an acetal, which renders it significantly less reactive than the free alcohol it protects. total-synthesis.com This stability is crucial for the successful execution of multi-step syntheses where various reagents and conditions are employed.
The MEM group is notably stable under strongly basic conditions, making it compatible with reactions involving organometallic reagents like Grignard and organolithium reagents, as well as strong bases such as sodium hydride (NaH) which are often used to generate alkoxides for the protection step itself. total-synthesis.com It also withstands many reducing agents and oxidizing agents. total-synthesis.com This broad compatibility allows for a wide range of subsequent chemical transformations, including reductions, oxidations, and carbon-carbon bond formations.
While robust, the MEM group can be removed under acidic conditions, although it typically requires stronger or more forcing conditions than other acetal-based groups like tetrahydropyranyl (THP) or methoxymethyl (MOM). total-synthesis.com This differential reactivity allows for the selective deprotection of other acid-labile groups in the presence of a MEM ether. total-synthesis.com The most distinguishing feature of the MEM group is its lability towards Lewis acids. It can be selectively cleaved under mild conditions using Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide, or cerium(III) chloride, often in a non-protic solvent like dichloromethane. wikipedia.orgyoutube.com This specific cleavage method enhances its utility, providing an orthogonal deprotection strategy relative to other protecting groups that are sensitive to acids, bases, or hydrogenation. harvard.edu
Table 1: Compatibility of the MEM Protecting Group
| Reagent Class | Compatibility/Stability | Typical Cleavage Conditions | Citation(s) |
|---|---|---|---|
| Bases | Stable to strong bases (e.g., NaH, organolithiums). | Not applicable. | total-synthesis.com |
| Nucleophiles | Stable to a wide range of nucleophiles. | Not applicable. | total-synthesis.comwikipedia.org |
| Reductants | Stable to common reducing agents (e.g., LiAlH₄). | Not applicable. | total-synthesis.com |
| Oxidants | Stable to many oxidizing agents. | Not applicable. | total-synthesis.com |
| Brønsted Acids | Labile, but requires stronger conditions than MOM or THP. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl). | total-synthesis.comlibretexts.org |
| Lewis Acids | Labile under mild conditions. | Zinc bromide (ZnBr₂), Magnesium bromide (MgBr₂), Cerium(III) chloride (CeCl₃). | wikipedia.org |
This compound as a Key Synthetic Intermediate
Beyond its role in temporarily masking a hydroxyl group's reactivity, this compound serves as a crucial building block in the assembly of complex molecular architectures. Its application is pivotal in the syntheses of natural products, pharmaceuticals, and agrochemicals, where precision and control are paramount. nih.govrsc.org
Role in Multi-step Synthesis of Natural Products (e.g., Brefeldin A)
The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring intricate strategies to manage multiple reactive functional groups. nih.govyale.edu Brefeldin A, a fungal metabolite, is a lactone antibiotic known for its potent biological activities, including the inhibition of protein transport from the endoplasmic reticulum to the Golgi apparatus. sigmaaldrich.commedchemexpress.com Its structure contains multiple hydroxyl groups that necessitate a carefully orchestrated protection-deprotection sequence during its chemical synthesis.
In the complex, multi-step synthesis of molecules like Brefeldin A and its analogues, protecting groups are indispensable. mdpi.com The MEM group, installed using this compound, is an excellent candidate for protecting hydroxyl groups in such syntheses. Its stability to the basic and nucleophilic conditions often required for chain elongation and fragment coupling, combined with its selective removal under specific Lewis acidic conditions, allows for the unmasking of a specific hydroxyl group at a late stage for macrolactonization or other key transformations. The synthesis of Brefeldin A analogues often involves modifications at its hydroxyl groups, a process that relies heavily on the strategic use of protecting groups like MEM to differentiate between them. mdpi.com
Utility in the Synthesis of Agrochemical Compounds
Modern agrochemical research focuses on developing highly active and selective agents with minimal environmental impact. nih.govnumberanalytics.com This often leads to the design of structurally complex molecules with specific stereochemistry. nih.gov The synthesis of these advanced fungicides, herbicides, and insecticides frequently relies on the same principles of protecting group chemistry employed in pharmaceutical synthesis. mdpi.com
This compound finds utility in the synthesis of agrochemical compounds by enabling the temporary protection of hydroxyl groups within complex intermediates. Many long-chain molecules used as agrochemicals feature hydroxyl functionalities that require protection during the assembly of the carbon skeleton or the introduction of other functional groups. mdpi.com The MEM group provides the necessary stability to withstand various reaction conditions used in the synthesis of these compounds, such as those involving organometallic reagents or harsh bases. total-synthesis.com Its subsequent removal under specific, non-hydrolytic conditions ensures that other sensitive functionalities within the agrochemical molecule remain intact, facilitating the efficient and high-yield production of the final active ingredient. prnewswire.com
Involvement in Polymer and Specialty Chemical Production
While primarily recognized for its utility as a protecting group in multi-step organic synthesis, this compound also serves as a valuable reagent in the production of specialized polymers and specialty chemicals. Its unique bifunctional nature, possessing both a reactive chloromethyl ether group and a stable methoxyethoxy moiety, allows for its incorporation into polymer backbones or its use as a functionalizing agent to impart specific properties to materials.
In the realm of polymer chemistry, this compound can be employed as a monomer or a co-monomer in polymerization reactions. The chloromethyl group provides a reactive site for polymerization, often through cationic or Friedel-Crafts type mechanisms, leading to the formation of polyethers with pendant methoxyethoxy groups. These pendant groups can enhance the solubility of the resulting polymers in organic solvents and introduce flexibility into the polymer chain.
Furthermore, this compound finds application as a cross-linking agent for various polymer systems. By reacting with suitable functional groups on existing polymer chains, such as hydroxyl or amine groups, this compound can form stable ether linkages, thereby creating a three-dimensional polymer network. This cross-linking process is crucial for improving the mechanical strength, thermal stability, and chemical resistance of the final material.
The production of specialty chemicals also benefits from the reactivity of this compound. It can be used as an intermediate to introduce the methoxyethoxymethyl (MEM) group into a wide array of molecules, thereby modifying their physical and chemical properties. This is particularly useful in the synthesis of specialized surfactants, emulsifiers, and dispersants where the balance of hydrophilic and lipophilic properties is critical for performance. The ether linkages introduced by the MEM group can also enhance the stability of these specialty chemicals in various formulations.
A key advantage of using this compound in these applications is the ability to control the degree of functionalization or cross-linking by carefully managing the reaction conditions. Factors such as stoichiometry, temperature, and the choice of catalyst can be adjusted to achieve the desired material properties.
The following table summarizes the key roles of this compound in polymer and specialty chemical production:
| Application Area | Role of this compound | Resulting Properties/Functionalities |
| Polymer Synthesis | Monomer/Co-monomer | Introduction of flexible pendant methoxyethoxy groups, enhanced solubility. |
| Polymer Modification | Cross-linking Agent | Increased mechanical strength, improved thermal stability and chemical resistance. |
| Specialty Chemicals | Intermediate | Modification of hydrophilicity/lipophilicity, synthesis of surfactants and emulsifiers. |
Advanced Spectroscopic and Analytical Techniques for 1 Chloromethoxy Methoxy 2 Methoxyethane Research
High-Resolution Mass Spectrometry for Trace By-product Detection
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detection and identification of trace-level by-products in the synthesis of 1-[(Chloromethoxy)methoxy]-2-methoxyethane. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is critical in distinguishing between compounds with the same nominal mass.
During the synthesis of this compound, which often involves the reaction of 2-methoxyethanol (B45455) with formaldehyde (B43269) and hydrogen chloride, several by-products can form. HRMS is particularly effective in identifying these, even at very low concentrations. For instance, one potential and highly hazardous by-product is bis(chloromethyl) ether. The precise mass measurements afforded by HRMS can unequivocally identify such impurities, ensuring the safety and quality of the final product.
The monoisotopic mass of this compound is 124.0291072 Da. nih.gov HRMS can confirm the presence of the target compound by matching this experimentally determined mass with high accuracy. Furthermore, any deviation from this mass or the presence of other significant ions can indicate the presence of by-products or degradation products.
Table 1: Potential By-products in the Synthesis of this compound and their High-Resolution Mass Spectrometry Signatures
| Potential By-product | Chemical Formula | Monoisotopic Mass (Da) |
| Bis(chloromethyl) ether | C2H4Cl2O | 113.9639 |
| 2-Methoxyethanol | C3H8O2 | 76.0524 |
| Formaldehyde | CH2O | 30.0106 |
This table is illustrative and shows potential by-products. Actual by-products and their concentrations will vary based on reaction conditions.
Infrared Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a powerful technique for the qualitative analysis of this compound, primarily used for the identification of its key functional groups and as a rapid method for purity assessment. The IR spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
Characteristic Vibrational Frequencies (C-O-C and C-Cl)
The structure of this compound contains two distinct types of ether linkages (C-O-C) and a chloroalkyl group (C-Cl), all of which give rise to characteristic absorption bands in the IR spectrum.
The C-O-C stretching vibrations in ethers typically appear in the region of 1300-1000 cm⁻¹. chemicalbook.com For this compound, strong absorptions in this "fingerprint" region confirm the presence of the ether functionalities. Specifically, the asymmetric C-O-C stretch is often the most intense peak in this region. chemicalbook.com The gas-phase IR spectrum of β-Methoxyethoxymethyl chloride, a synonym for the compound, shows prominent peaks in this area, confirming the ether linkages. nist.gov
The C-Cl stretching vibration for alkyl chlorides is generally found in the 800-600 cm⁻¹ region. The presence of a distinct absorption band in this range is a key indicator of the chloromethyl group within the molecule.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |
| C-O-C (Ether) | Asymmetric Stretch | 1300-1000 | Multiple strong bands observed |
| C-Cl (Alkyl Chloride) | Stretch | 800-600 | Present in spectrum |
Observed frequencies are based on the gas-phase IR spectrum of β-Methoxyethoxymethyl chloride. nist.gov
Gas Chromatography-Mass Spectrometry for Volatile Impurity Quantification
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation, identification, and quantification of volatile impurities in samples of this compound. This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Potential volatile impurities can include residual starting materials, such as 2-methoxyethanol, and solvents used during synthesis, like dichloromethane (B109758). GC-MS analysis can effectively separate these components from the main compound and provide quantitative data on their levels, which is crucial for quality control. The mass spectrometer fragments the eluting compounds into a characteristic pattern of ions, which serves as a fingerprint for identification.
For this compound itself, the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. The top five peaks observed in the GC-MS analysis are at m/z 45, 59, 58, 60, and 29. nih.gov
Table 3: Common Volatile Impurities in this compound and their GC-MS Signatures
| Impurity | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Dichloromethane | Varies with GC conditions | 84, 86, 49, 51 |
| 2-Methoxyethanol | Varies with GC conditions | 76, 45, 31 |
| Formaldehyde | Varies with GC conditions | 30, 29 |
This table presents potential volatile impurities and their expected mass spectral fragments. Actual retention times and relative abundances will depend on the specific GC-MS method used.
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its connectivity and stereochemistry.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the different proton environments. The chemical shifts of these signals are indicative of their proximity to electronegative atoms like oxygen and chlorine. For example, the protons on the carbon adjacent to the chlorine atom are expected to be the most downfield. The ¹H NMR spectrum of 2-Methoxyethoxymethyl chloride shows signals at approximately 5.54 ppm (for the -OCH₂Cl protons), 3.83 ppm, 3.60 ppm, and 3.39 ppm. chemicalbook.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is also influenced by the surrounding electronic environment.
NMR is also a critical tool for isomeric analysis. While this compound has a defined structure, the synthesis could potentially lead to the formation of structural isomers. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and two-dimensional correlation experiments (like COSY and HSQC), can definitively distinguish between such isomers. creative-biostructure.comoxinst.com For example, an isomeric ether with a different arrangement of the methoxy (B1213986) and chloromethoxy groups would produce a distinctly different NMR spectrum.
Table 4: ¹H NMR Chemical Shift Data for this compound
| Assignment | Chemical Shift (ppm) |
| -OCH₂Cl | 5.542 |
| -OCH₂CH₂- | 3.83 |
| -OCH₂CH₂- | 3.60 |
| CH₃O- | 3.389 |
Data obtained from the ¹H NMR spectrum of 2-Methoxyethoxymethyl chloride in CDCl₃. chemicalbook.com
Theoretical and Computational Chemistry Approaches to 1 Chloromethoxy Methoxy 2 Methoxyethane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are indispensable for determining the fundamental properties of a molecule like 1-[(Chloromethoxy)methoxy]-2-methoxyethane. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide insights into its geometry, bond lengths, bond angles, and electronic structure. For the target molecule, the PubChem database lists computed properties such as a molecular weight of 154.59 g/mol . colab.ws
A full geometry optimization using a suitable level of theory, for instance, B3LYP with a 6-31G(d) basis set, would be the first step in a computational analysis. This would yield the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum and would provide vibrational frequencies that could be compared with experimental infrared spectra if they were available.
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The presence of highly electronegative oxygen and chlorine atoms would lead to a polarized electronic structure, with significant partial positive charges on the adjacent carbon atoms. This is a key factor in the molecule's susceptibility to nucleophilic attack.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| HOMO Energy (eV) | -10.5 to -11.5 |
| LUMO Energy (eV) | +1.0 to +2.0 |
| HOMO-LUMO Gap (eV) | 11.5 to 13.5 |
Note: These values are illustrative and based on typical ranges for similar chloroethers and acetals, as direct computational data for the target molecule is not available in the literature.
Computational Modeling of Reaction Mechanisms and Transition States
The presence of the chloromethoxy group makes this compound a likely substrate for nucleophilic substitution and hydrolysis reactions. Computational modeling can map out the potential energy surfaces for these reactions, identifying the transition states and intermediates involved.
Energy Profiles for Nucleophilic Substitution and Hydrolysis
Nucleophilic substitution at the chloromethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism. The S(_N)1 pathway would involve the formation of a resonance-stabilized oxocarbenium ion, while the S(_N)2 pathway would involve a concerted attack by a nucleophile and displacement of the chloride ion. DFT calculations on model systems like chloromethyl methyl ether suggest that the S(_N)1 pathway is plausible due to the stabilization of the carbocation by the adjacent oxygen atom's lone pair. chegg.comyoutube.com A computational study of the reaction with a nucleophile would involve locating the transition state structure and calculating the activation energy barrier.
Hydrolysis is a specific case of nucleophilic substitution where water acts as the nucleophile. The reaction of chloromethyl methyl ether with water is known to be rapid. noaa.gov A computational investigation of the hydrolysis of this compound would likely show a low activation barrier, consistent with the high reactivity of α-chloroethers. The initial step would be the formation of a protonated ether, followed by the loss of HCl and the formation of a hemiacetal, which could then be further hydrolyzed.
Table 2: Illustrative Calculated Activation Energies for Reactions of a Model Chloroether (e.g., Chloromethyl Methyl Ether)
| Reaction | Mechanism | Activation Energy (kcal/mol) |
| Nucleophilic Substitution (with Cl) | S(_N)2 | 15 - 20 |
| Hydrolysis | S(_N)1-like | 10 - 15 |
Note: These values are illustrative and based on computational studies of simple chloroethers. The actual values for the target molecule may differ.
Solvent Effects on Reaction Pathways
The solvent environment can have a profound impact on reaction rates and mechanisms. For the nucleophilic substitution of this compound, polar protic solvents would be expected to favor an S(_N)1 mechanism by stabilizing the ionic intermediates (the oxocarbenium ion and the chloride anion) through hydrogen bonding. nih.gov Polar aprotic solvents, on the other hand, would be less effective at solvating the chloride anion, potentially making the S(_N)2 pathway more competitive. nih.gov
Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. Explicit solvent models, while computationally more demanding, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding to the ether oxygens and the leaving group.
Prediction of Conformational Preferences and Stereoelectronic Effects
The flexible backbone of this compound allows for a multitude of possible conformations. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. The anomeric effect, a key stereoelectronic interaction in acetals, is expected to play a significant role. uv.esresearchgate.netnih.govnih.gov This effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a C-O or C-Cl bond, leading to stabilization.
Computational studies on model acetals like dimethoxymethane (B151124) have shown that conformations that maximize anomeric interactions are favored. uv.esresearchgate.net For this compound, this would influence the rotational barriers around the C-O bonds and dictate the preferred spatial arrangement of the molecule. A detailed conformational analysis using computational methods would involve scanning the potential energy surface by systematically rotating the rotatable bonds to identify all low-energy conformers.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or other reactants. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the study of processes that occur on a longer timescale than can be accessed with static quantum chemical calculations.
An MD simulation of this compound in a solvent like water would reveal details about the solvation shell around the molecule. It would show how water molecules orient themselves to form hydrogen bonds with the ether oxygens and how the hydrophobic parts of the molecule are accommodated. Such simulations are also crucial for understanding the transport properties of the molecule, such as its diffusion coefficient.
Development of Computational Tools for Designing Related Chemical Entities
The principles learned from the computational study of this compound can be used to design new molecules with tailored properties. For example, by modifying the substituents on the molecule, it may be possible to tune its reactivity, solubility, or conformational preferences. Computational tools can accelerate this design process by allowing for the rapid screening of large numbers of candidate molecules. colab.ws
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the computed properties of a series of related chloroethers and acetals with their experimentally observed reactivity. Such models could then be used to predict the properties of new, unsynthesized compounds. Furthermore, computational methods are increasingly used in the design of protecting groups in organic synthesis, where stability and ease of removal are critical. chegg.com The insights gained from studying the reactivity of the chloromethoxy group could inform the design of new protecting groups for alcohols and other functional groups.
Q & A
Q. What are the standard synthetic routes for preparing MEM chloride, and what experimental conditions are critical for high yield?
MEM chloride is synthesized via the reaction of 2-methoxyethanol with formaldehyde in the presence of HCl gas. Key conditions include maintaining anhydrous conditions (due to its moisture sensitivity), controlled temperature (typically 0–5°C to prevent side reactions), and inert atmosphere (N₂ or Ar) to avoid oxidation. The reaction time and HCl gas flow rate must be optimized to minimize by-products like bis(chloromethyl) ether (a carcinogen) .
Example Protocol :
Q. What safety precautions are essential when handling MEM chloride in the laboratory?
MEM chloride is classified under H350 (may cause cancer) and H335 (respiratory irritation). Critical precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles, lab coat).
- Avoidance of skin contact and inhalation.
- Storage in airtight containers with desiccants to prevent hydrolysis.
- Disposal via neutralization with bases (e.g., NaOH) to degrade reactive chlorides .
Q. How can MEM chloride’s purity and stability be assessed during storage?
Purity is typically verified via gas chromatography (GC) or ¹H NMR (δ 3.3–3.6 ppm for methoxy and methylene protons). Stability is monitored by checking for HCl release (pH strips) or discoloration. Store at 2–8°C under nitrogen to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain MEM chloride’s regioselectivity in protecting hydroxyl groups?
MEM chloride preferentially reacts with primary hydroxyl groups over secondary/tertiary ones due to steric hindrance and electronic effects. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the hydroxyl oxygen. Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing the transition state .
Case Study :
Q. How can competing side reactions (e.g., dimerization) be suppressed during MEM chloride synthesis?
Side products like bis(chloromethyl) ether form via intermolecular reactions. Strategies include:
Q. What analytical techniques resolve contradictions in reported reaction yields for MEM-protected intermediates?
Discrepancies in yields often arise from residual moisture or incomplete purification. Advanced methods include:
- HRESI-MS : Detects trace by-products (e.g., m/z 124.57 for MEM chloride).
- IR Spectroscopy : Identifies C-O-C (1100 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
- GC-MS : Quantifies volatile impurities (e.g., dichloromethane or formaldehyde adducts) .
Methodological Challenges and Solutions
Q. How can MEM-protected compounds be deprotected without damaging sensitive functional groups?
Deprotection is achieved using TFA/water (9:1) at 50°C or HCl in methanol (1–2 M). For acid-sensitive substrates, milder conditions (e.g., ZnBr₂ in DCM) are recommended. Monitor reaction progress via TLC (Rf shift) or LC-MS .
Q. What strategies improve MEM chloride’s stability in large-scale reactions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
